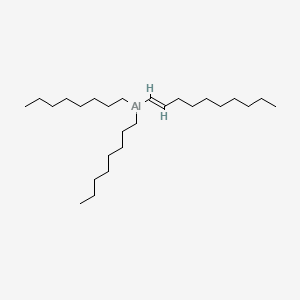
(E)-Dec-1-enyldioctylaluminium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-Dec-1-enyldioctylaluminum is an organoaluminum compound characterized by the presence of a double bond between the first and second carbon atoms in the decyl chain, with two octyl groups attached to the aluminum atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Dec-1-enyldioctylaluminum typically involves the reaction of dec-1-ene with dioctylaluminum hydride. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include moderate temperatures and the use of a solvent like toluene to facilitate the reaction.
Industrial Production Methods
Industrial production of (E)-Dec-1-enyldioctylaluminum follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-Dec-1-enyldioctylaluminum undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminum alkoxides.
Reduction: It can participate in reduction reactions, often acting as a reducing agent.
Substitution: The compound can undergo substitution reactions where the octyl groups are replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents like oxygen or peroxides are used under controlled conditions to oxidize (E)-Dec-1-enyldioctylaluminum.
Reduction: Hydrogen gas or hydride donors are commonly used in reduction reactions.
Substitution: Halogenated compounds or organometallic reagents are used in substitution reactions.
Major Products Formed
Oxidation: Aluminum alkoxides and other oxidized derivatives.
Reduction: Reduced aluminum compounds and hydrocarbons.
Substitution: New organoaluminum compounds with different alkyl or aryl groups.
Wissenschaftliche Forschungsanwendungen
(E)-Dec-1-enyldioctylaluminum has several applications in scientific research:
Chemistry: Used as a catalyst in polymerization reactions and as a reagent in organic synthesis.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential in developing new therapeutic agents, particularly in cancer treatment.
Industry: Utilized in the production of specialty chemicals and materials, including high-performance polymers and coatings.
Wirkmechanismus
The mechanism of action of (E)-Dec-1-enyldioctylaluminum involves its ability to form stable complexes with various substrates. The aluminum atom acts as a Lewis acid, facilitating the formation of these complexes. The molecular targets and pathways involved depend on the specific application, but generally include interactions with nucleophiles and electrophiles, leading to the formation of new chemical bonds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triethylaluminum: Another organoaluminum compound with three ethyl groups attached to the aluminum atom.
Diisobutylaluminum hydride: Contains two isobutyl groups and a hydride attached to the aluminum atom.
Methylaluminoxane: A polymeric organoaluminum compound used as a co-catalyst in polymerization reactions.
Uniqueness
(E)-Dec-1-enyldioctylaluminum is unique due to the presence of the double bond in the decyl chain, which imparts distinct reactivity compared to other organoaluminum compounds. This feature allows for specific interactions and reactions that are not possible with other similar compounds.
Eigenschaften
CAS-Nummer |
62493-32-7 |
|---|---|
Molekularformel |
C26H53Al |
Molekulargewicht |
392.7 g/mol |
IUPAC-Name |
[(E)-dec-1-enyl]-dioctylalumane |
InChI |
InChI=1S/C10H19.2C8H17.Al/c1-3-5-7-9-10-8-6-4-2;2*1-3-5-7-8-6-4-2;/h1,3H,4-10H2,2H3;2*1,3-8H2,2H3; |
InChI-Schlüssel |
UWJGEOKDDWFZCQ-UHFFFAOYSA-N |
Isomerische SMILES |
CCCCCCCC/C=C/[Al](CCCCCCCC)CCCCCCCC |
Kanonische SMILES |
CCCCCCCCC=C[Al](CCCCCCCC)CCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


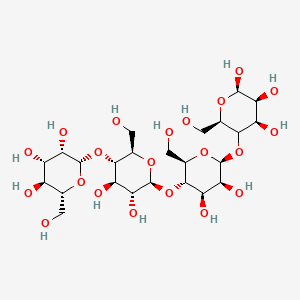
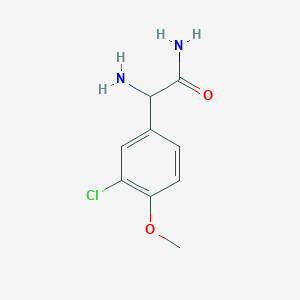

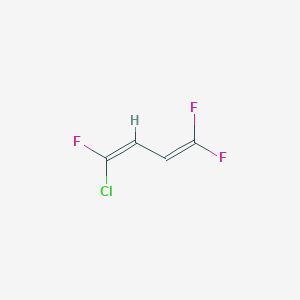
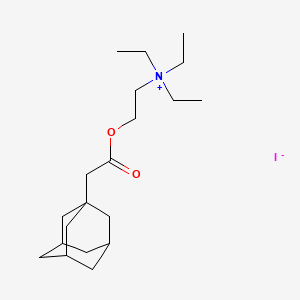
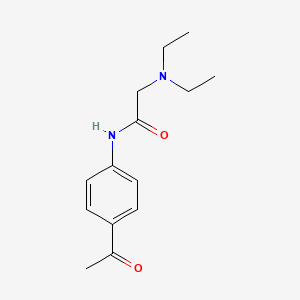

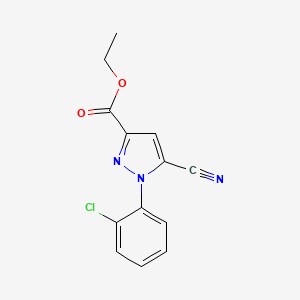
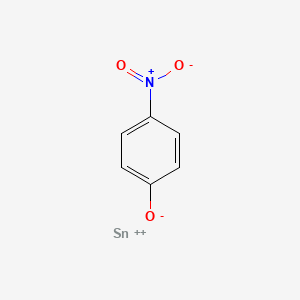
![Benzenesulfonic acid, 4-chloro-3-[[4-[(4-ethoxyphenyl)azo]phenyl]azo]-, sodium salt](/img/structure/B13761613.png)


![tert-butyl-[(3Z)-5-[tert-butyl(dimethyl)silyl]oxy-3-[(2Z)-2-[1-[(E)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-2-methylidenecyclohexyl]oxy-dimethylsilane](/img/structure/B13761648.png)
![[4-(chloromethyl)-3-methylphenyl] ethyl carbonate](/img/structure/B13761651.png)
